molecular formula C9H5BrS3 B7440818 4-(4-Bromophenyl)-1,3-dithiole-2-thione

4-(4-Bromophenyl)-1,3-dithiole-2-thione

Cat. No.: B7440818
M. Wt: 289.2 g/mol
InChI Key: NTFXVUTTZFCRGH-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-1,3-dithiole-2-thione is an organosulfur compound characterized by the presence of a bromophenyl group attached to a dithiole-thione ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-1,3-dithiole-2-thione typically involves the reaction of 4-bromobenzaldehyde with carbon disulfide and a base, followed by cyclization. One common method includes the use of sodium ethoxide as a base in ethanol, leading to the formation of the desired dithiole-thione ring .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-1,3-dithiole-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-1,3-dithiole-2-thione involves its interaction with biological targets such as enzymes or receptors. The compound’s thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. Additionally, the bromophenyl group can enhance the compound’s binding affinity to specific molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Bromophenyl)-1,3-dithiole-2-thione is unique due to its dithiole-thione ring, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other bromophenyl derivatives and contributes to its specific applications in various fields .

Properties

IUPAC Name

4-(4-bromophenyl)-1,3-dithiole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrS3/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFXVUTTZFCRGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=S)S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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